5-(2,2,2-Trifluoroethoxy)picolinaldehyde
Description
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is a fluorinated aromatic aldehyde characterized by a picolinaldehyde backbone substituted with a trifluoroethoxy group at the 5-position. The trifluoroethoxy group (-OCH₂CF₃) introduces significant electronegativity and lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis. Fluorinated substituents like this are known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-4H,5H2 |
InChI Key |
NLVNIOMRNWSCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the introduction of the trifluoroethoxy group to the pyridinecarboxaldehyde core. One common method is the nucleophilic substitution reaction where a suitable trifluoroethanol derivative reacts with 2-pyridinecarboxaldehyde under basic conditions. Catalysts such as palladium complexes or indium chloride can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. The choice of solvents and purification methods, such as distillation or chromatography, also plays a significant role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethoxy)-
Reduction: 2-Pyridinemethanol, 5-(2,2,2-trifluoroethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Analogs
The most closely related compounds include:
5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5)
6-(Trifluoromethoxy)picolinaldehyde
4-(2,2,2-Trifluoroethoxy)benzaldehyde
These analogs share a common aldehyde functional group but differ in substituent type (trifluoromethyl vs. trifluoroethoxy) and positioning on the aromatic ring.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
Stability and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
